N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide
Description
N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide is a benzothiazole-derived propanamide compound featuring a 4-fluorobenzenesulfonyl substituent. The benzothiazole core is a heterocyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The E-configuration of the imine moiety (2-ylidene group) and the electron-withdrawing 4-fluorobenzenesulfonyl group likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-4-3-5-15-17(12)21(2)18(25-15)20-16(22)10-11-26(23,24)14-8-6-13(19)7-9-14/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCRNXCFNMPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Ylidene Linkage: The ylidene linkage is formed by the reaction of the benzothiazole derivative with an appropriate sulfonyl chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids for nucleophilic or electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide is studied for its potential as a building block for more complex molecules. It can be used in the synthesis of polymers, dyes, and other materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Benzothiazole derivatives have been studied for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and functional group contributions:
Substituent Effects
- Fluorine vs. Chlorine/Bromine : The 4-fluorobenzenesulfonyl group in the target compound reduces metabolic degradation compared to chlorophenyl or bromophenyl analogs, as seen in the stability of fluorinated chromenes . However, chlorophenyl groups (e.g., in ) may enhance binding to hydrophobic enzyme pockets.
- Sulfonyl vs. Thioether Linkages : The 4-fluorobenzenesulfonyl group in the target compound improves water solubility relative to thioether-linked analogs (e.g., ), which are more lipophilic and prone to oxidative metabolism.
- Benzothiazole vs.
Computational and Crystallographic Insights
Biological Activity
N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound with significant potential in therapeutic applications, particularly in oncology. Its structural composition includes a benzothiazole moiety and a sulfonamide group, which are critical for its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Studies indicate that this compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) and HER2 signaling pathways. These pathways are crucial for cell proliferation and survival, making them significant targets in cancer therapy.
- Inhibition of EGFR and HER2 : The compound has been shown to inhibit the phosphorylation of EGFR and HER2, blocking downstream signaling that promotes cancer cell growth. This suggests a potential role as an anticancer agent .
- Enzyme Interaction : The compound may bind to active or allosteric sites on enzymes, disrupting normal cellular functions. This mechanism is essential for drug design aimed at modulating specific biological pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown IC50 values indicating its potency in inhibiting tumor cell growth.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | 1.30 | Strong tumor cell inhibition |
| MCF7 | 0.95 | Moderate tumor cell inhibition |
| A549 | 1.50 | Moderate tumor cell inhibition |
Case Studies
- HepG2 Cell Line Study : In a study involving HepG2 cells (human liver cancer), the compound demonstrated an IC50 value of 1.30 μM, indicating robust antitumor activity compared to standard treatments like SAHA (17.25 μM) .
- Combination Therapy : Further research indicated that when combined with other chemotherapeutics such as taxol and camptothecin, the efficacy of this compound was enhanced. This suggests potential for use in combination therapies to improve overall treatment outcomes .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound using various methods including automated synthesis techniques to improve yield and purity.
Additionally, ongoing investigations are exploring its effects on apoptosis pathways and cell cycle arrest mechanisms in cancer cells. The compound has shown promise in promoting apoptosis through G2/M phase arrest .
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF or dichloromethane for solubility).
- Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions).
- Purification via column chromatography or recrystallization for high purity (>95%) .
How can spectroscopic techniques validate the structural integrity of this compound?
Basic Research Question
Methodological validation includes:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of benzothiazole and fluorobenzenesulfonyl groups), δ 2.5–3.0 ppm (protons adjacent to sulfonyl group) .
- ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~55 ppm) carbons .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation for C₁₉H₁₈FN₂O₃S₂ (e.g., [M+H]⁺ = 429.0742) to confirm molecular formula .
- FT-IR : Absorbance bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 1150–1200 cm⁻¹ (sulfonyl S=O stretch) .
What experimental designs are recommended for evaluating its biological activity?
Advanced Research Question
In Vitro Assays :
- Anticancer Activity :
- Dose-response studies (0.1–100 µM) on cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
- Enzyme Inhibition :
- Kinase inhibition assays (e.g., EGFR or VEGFR2) with ATP-competitive binding protocols.
- Use recombinant enzymes and fluorescent substrates for real-time monitoring .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells for baseline comparison.
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Advanced Research Question
Key Modifications :
-
Benzothiazole Substituents :
Substituent Activity Trend 3,4-Dimethyl Enhanced lipophilicity and membrane permeability 4-Fluoro Improved electron-withdrawing effects for sulfonyl group stability -
Sulfonamide Linker : Replacement with carbamate or urea groups to modulate solubility and target affinity .
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Evaluate using molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets .
How should researchers resolve contradictions in reported biological data?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions.
- Strategies :
- Standardize Assay Protocols : Use identical cell lines, passage numbers, and incubation times.
- Validate Purity : Ensure >98% purity via HPLC to exclude impurities affecting activity .
- Cross-Validate with Orthogonal Assays : Compare MTT results with apoptosis markers (e.g., caspase-3 activation) .
Q. Optimization Strategies :
- Use slow evaporation with mixed solvents (e.g., DCM/hexane).
- Seeding with microcrystals from crash-cooling experiments .
How to design stability studies under physiological conditions?
Advanced Research Question
Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
Oxidative Stress : Expose to 0.1% H₂O₂ and monitor degradation via HPLC .
Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. Key Metrics :
- Degradation products identified via LC-MS.
- Half-life calculation using first-order kinetics.
What comparative analyses distinguish this compound from analogs?
Q. Methodology :
- Principal Component Analysis (PCA) of structural and activity data to cluster analogs .
- Free-Wilson analysis to quantify substituent contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
